N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and a dimethoxyphenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,4-dimethoxyaniline with 2-bromo-3-methylbutyronitrile in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, forming the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits similar antiproliferative activity.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in cancer and inflammation.
Uniqueness
N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its antimicrobial activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H16N2O2S/c1-8-7-13-12(17-8)14-10-5-4-9(15-2)6-11(10)16-3/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI Key |
SEMMNGZRBLQRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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